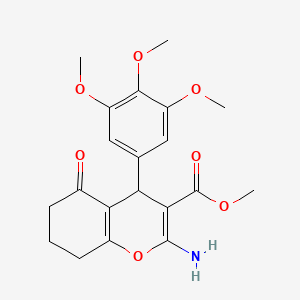![molecular formula C21H25N3O2S B12448864 2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate (TBTU) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve these molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Structurally related and shares some pharmacological properties.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]}-1,3,5-triazine-2,4-diamine: Another compound with a piperidine moiety, used as an anaplastic lymphoma kinase (ALK) inhibitor.
Uniqueness
2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H25N3O2S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-15-7-6-8-18(19(15)26-2)20(25)23-21(27)22-16-9-11-17(12-10-16)24-13-4-3-5-14-24/h6-12H,3-5,13-14H2,1-2H3,(H2,22,23,25,27) |
InChI-Schlüssel |
AHXCOSLTJTVFQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12448781.png)

![(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12448793.png)

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)
![2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)


![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
![2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448867.png)


